molecular formula C39H50N6O9 B14237186 L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- CAS No. 574749-90-9

L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl-

Cat. No.: B14237186
CAS No.: 574749-90-9
M. Wt: 746.8 g/mol
InChI Key: MZTNWLZSZQGRAD-FSJACQRISA-N
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Description

L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- is a peptide compound composed of multiple amino acids, including leucine, serine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine or phenylalanine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield hydroxylated phenylalanine derivatives.

Scientific Research Applications

L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucine, L-seryl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues, differing in structure and properties.

Properties

CAS No.

574749-90-9

Molecular Formula

C39H50N6O9

Molecular Weight

746.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H50N6O9/c1-24(2)18-32(39(53)54)44-36(50)30(20-26-14-8-4-9-15-26)43-38(52)33(23-47)45-37(51)31(21-27-16-10-5-11-17-27)42-35(49)29(41-34(48)28(40)22-46)19-25-12-6-3-7-13-25/h3-17,24,28-33,46-47H,18-23,40H2,1-2H3,(H,41,48)(H,42,49)(H,43,52)(H,44,50)(H,45,51)(H,53,54)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

MZTNWLZSZQGRAD-FSJACQRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Origin of Product

United States

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